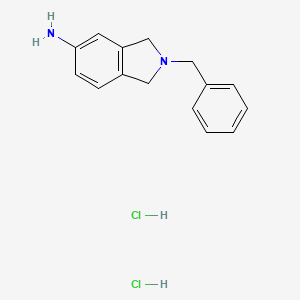
3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid
Vue d'ensemble
Description
3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid is a complex organic compound that features a thioxotetrahydropyrimidine ring substituted with trimethyl groups and a propanoic acid side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thioxotetrahydropyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of trimethyl groups: Alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Attachment of the propanoic acid side chain: This can be done through a nucleophilic substitution reaction where a suitable leaving group is replaced by a propanoic acid moiety.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioxotetrahydropyrimidine ring.
Reduction: Reduction reactions could target the carbonyl groups or the sulfur atom.
Substitution: Various substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or thiols.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
The compound may exhibit biological activity, making it a candidate for drug development. Its interactions with biological targets could be studied to understand its potential therapeutic effects.
Medicine
Industry
In the industrial sector, the compound might be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which 3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4,4,6-Trimethyl-2-oxotetrahydropyrimidin-1(2H)-YL)propanoic acid: Similar structure but with an oxygen atom instead of sulfur.
3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid: Similar structure but with a butanoic acid side chain instead of propanoic acid.
Uniqueness
The presence of the thioxotetrahydropyrimidine ring and the specific substitution pattern makes 3-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)propanoic acid unique
Propriétés
IUPAC Name |
3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-7-6-10(2,3)11-9(15)12(7)5-4-8(13)14/h7H,4-6H2,1-3H3,(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDYBETUOMEEBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC(=S)N1CCC(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1388895.png)
![3-{[2-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1388897.png)





![(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride](/img/structure/B1388904.png)






